molecular formula C17H20N2O4S B4441353 N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4441353
M. Wt: 348.4 g/mol
InChI Key: ZUBOICXTEMVHIK-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as MMB, is a chemical compound that has been studied extensively for its potential use in scientific research. MMB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is not fully understood, but it is thought to work by binding to specific proteins and modulating their activity. Studies have shown that N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide can bind to a variety of proteins, including the oncogenic transcription factor c-Myc and the protein kinase CK2.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of protein-protein interactions, modulation of protein kinase activity, and induction of apoptosis in cancer cells. These effects make N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide a promising candidate for further study as a potential therapeutic agent for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide in lab experiments is its relatively small size, which allows it to easily penetrate cells and interact with specific proteins. However, one limitation is that N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide may have off-target effects, meaning that it may interact with proteins other than its intended target.

Future Directions

There are a variety of future directions for research on N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide, including further studies on its mechanism of action, identification of its specific protein targets, and development of more potent analogs with improved selectivity and efficacy. Additionally, N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide may have potential applications in other areas of research, such as neuroscience and infectious disease.

Scientific Research Applications

N-(2-methoxybenzyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a potential therapeutic agent for cancer, and as a probe for studying the function of specific proteins in cells.

properties

IUPAC Name

4-(methanesulfonamido)-N-[(2-methoxyphenyl)methyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12-10-13(8-9-15(12)19-24(3,21)22)17(20)18-11-14-6-4-5-7-16(14)23-2/h4-10,19H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBOICXTEMVHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2OC)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.